molecular formula C21H16FN7O2S B2746589 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1020488-84-9

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2746589
CAS RN: 1020488-84-9
M. Wt: 449.46
InChI Key: IDXMYTVLIWTYHP-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16FN7O2S and its molecular weight is 449.46. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Neuroinflammation Imaging

One study involves the synthesis of pyrazolo[1,5-a]pyrimidines, closely related to this compound, for binding to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. The study reports on the subnanomolar affinity of these derivatives for TSPO and their potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

2. Anti-Inflammatory Activity

Another study discusses the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and their evaluation for anti-inflammatory activity. Among these, some compounds showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

3. Anti-Lung Cancer Activity

A related study involves the synthesis of fluoro-substituted benzo[b]pyran derivatives, leading to compounds with anti-lung cancer activity. This study indicates the potential of these compounds as therapeutic agents in cancer treatment (Hammam et al., 2005).

4. Radiosynthesis for PET Imaging

Another research explores the radiosynthesis of a selective radioligand for imaging the translocator protein (18 kDa) with PET, which is related to the compound . This study focuses on the synthesis of derivatives for potential use in neuroimaging (Dollé et al., 2008).

5. A2A Adenosine Receptor Probes

A study on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives reports their high affinity and selectivity as antagonists for the human A2A adenosine receptor. This research has implications for the development of pharmacological probes for studying this receptor (Kumar et al., 2011).

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O2S/c1-12-9-17(24-18(30)10-15-3-2-8-32-15)29(27-12)21-25-19-16(20(31)26-21)11-23-28(19)14-6-4-13(22)5-7-14/h2-9,11H,10H2,1H3,(H,24,30)(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXMYTVLIWTYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

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